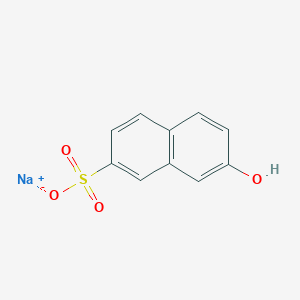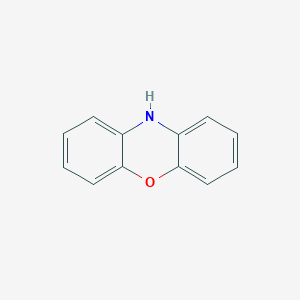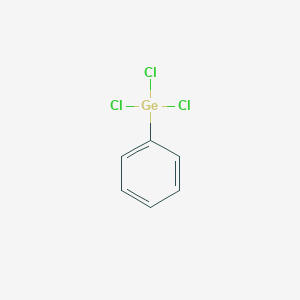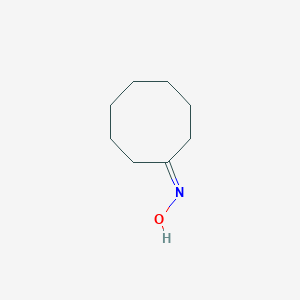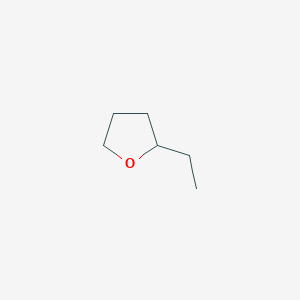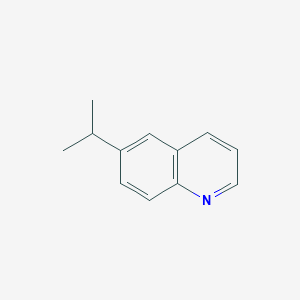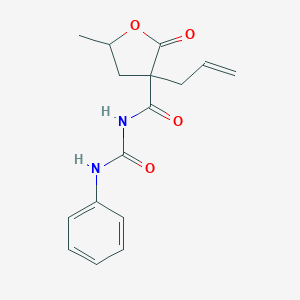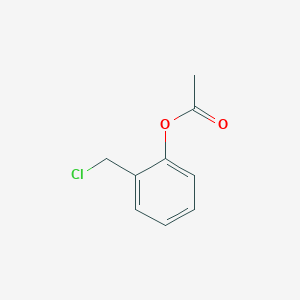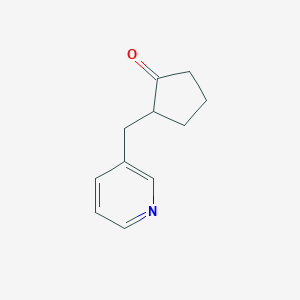
2-(3-Pyridylmethyl)cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Pyridylmethyl)cyclopentanone (PMC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and organic synthesis. This molecule is a versatile building block that can be used to synthesize a range of compounds with various biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(3-Pyridylmethyl)cyclopentanone is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to have antifungal activity against various fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Pyridylmethyl)cyclopentanone in lab experiments is its versatility as a building block for the synthesis of various compounds. However, one limitation is its relatively low yield in the synthesis process, which can make it more expensive to produce.
Orientations Futures
There are several potential future directions for research on 2-(3-Pyridylmethyl)cyclopentanone. One area of interest is its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including pharmaceuticals and organic synthesis.
Méthodes De Synthèse
The synthesis of 2-(3-Pyridylmethyl)cyclopentanone can be achieved through several methods, including the reaction of 3-pyridylmethanol with cyclopentanone in the presence of a catalyst such as p-toluenesulfonic acid. This reaction produces this compound as a yellow crystalline solid with a yield of around 60%.
Applications De Recherche Scientifique
2-(3-Pyridylmethyl)cyclopentanone has been extensively studied for its potential applications in pharmaceuticals. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antifungal properties. This compound has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
13640-52-3 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-(pyridin-3-ylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H13NO/c13-11-5-1-4-10(11)7-9-3-2-6-12-8-9/h2-3,6,8,10H,1,4-5,7H2 |
Clé InChI |
LCTZYWVQPZZJMG-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C1)CC2=CN=CC=C2 |
SMILES canonique |
C1CC(C(=O)C1)CC2=CN=CC=C2 |
Synonymes |
2-(3-Pyridylmethyl)cyclopentanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide](/img/structure/B87295.png)
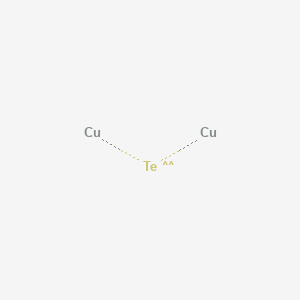
![Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-](/img/structure/B87300.png)
